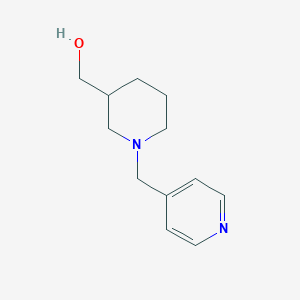

(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol

Descripción general

Descripción

(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol is a compound that features a piperidine ring substituted with a pyridine ring and a methanol group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the use of a Grignard reagent, where the piperidine derivative is reacted with a pyridine derivative in the presence of a suitable catalyst . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or crystallization to obtain the desired compound with high purity .

Análisis De Reacciones Químicas

Types of Reactions

(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The pyridine ring can be reduced to form a piperidine ring.

Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield pyridine-4-carboxylic acid, while reduction of the pyridine ring can produce piperidine derivatives .

Aplicaciones Científicas De Investigación

(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

Mecanismo De Acción

The mechanism of action of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

Piperidine derivatives: Compounds such as piperine and piperidine-4-carboxylic acid share structural similarities with (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol.

Pyridine derivatives: Compounds like pyridine-4-carboxylic acid and pyridine-3-carboxylic acid are structurally related.

Uniqueness

What sets this compound apart is its unique combination of a piperidine ring, a pyridine ring, and a methanol group.

Actividad Biológica

(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyridin-4-ylmethyl group and a hydroxymethyl group. Its molecular formula is C₁₃H₁₈N₂O, with a molecular weight of approximately 206.29 g/mol. This unique structure contributes to its diverse biological activities, including antimicrobial, antioxidant, and neuroprotective properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The mechanism of action involves disrupting bacterial cell membrane integrity and inhibiting essential metabolic pathways.

Antioxidant Activity

The compound also demonstrates antioxidant activity , which is crucial for reducing oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and modulate oxidative stress markers. Such properties suggest potential applications in preventing oxidative damage in various diseases.

Neuroprotective Effects

In neuropharmacology, this compound has been studied for its neuroprotective effects . It may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation and cognitive functions. These effects position the compound as a candidate for further research in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound's hydroxymethyl group can form hydrogen bonds with active sites on enzymes, modulating their activity.

- Receptor Binding : The pyridine moiety may engage in π-π interactions with aromatic amino acids in proteins, facilitating specific binding to biological targets.

- Oxidative Stress Modulation : By scavenging free radicals, it helps maintain cellular redox balance, which is vital for cell survival under stress conditions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Pyridin-2-yl)ethanone | Pyridine ring, ketone functionality | Antimicrobial |

| 4-(Pyridin-2-yloxy)aniline | Pyridine ring, phenolic structure | Antioxidant |

| 4-(Pyridin-3-yloxy)piperidine | Piperidine and pyridine rings | Neuroprotective |

This table highlights how the dual-ring structure of this compound may offer enhanced binding affinity and selectivity towards specific biological targets compared to simpler analogs.

Case Studies

Several studies have investigated the biological activities of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of S. aureus and E. coli, with complete bacterial death observed within 8 hours at specific concentrations .

- Neuroprotective Potential : In vitro assays indicated that the compound could protect neuronal cells from oxidative damage induced by neurotoxic agents, suggesting its potential utility in neurodegenerative disease models.

- Antioxidant Properties : Experimental results showed that this compound significantly reduced oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS).

Propiedades

IUPAC Name |

[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c15-10-12-2-1-7-14(9-12)8-11-3-5-13-6-4-11/h3-6,12,15H,1-2,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAURVGQXKNCTQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=NC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596624 | |

| Record name | {1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174560-96-4 | |

| Record name | {1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.